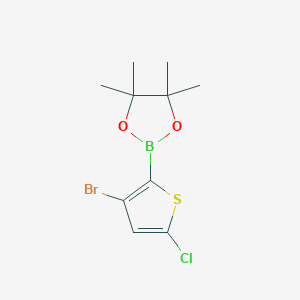
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester is a boronic ester derivative of thiophene, a sulfur-containing heterocyclic compound. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Mécanisme D'action
Target of Action
Boronic acid derivatives are known to be used in the suzuki-miyaura cross-coupling reactions , which are widely applied in the synthesis of various organic compounds.
Mode of Action
The compound, also known as “2-(3-Bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, is likely to participate in the Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid or its derivatives provide a nucleophilic carbon center that can form a new carbon-carbon bond with an electrophilic carbon center, typically provided by an organic halide .
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions, in which this compound is likely involved, are crucial in the synthesis of many biologically active compounds, including pharmaceuticals . Therefore, the compound could indirectly affect various biochemical pathways through the products of these reactions.
Pharmacokinetics
As a boronic acid derivative, its absorption and distribution could be influenced by its ability to form reversible covalent bonds with diols, a property exploited in the design of certain drugs .
Result of Action
As a potential participant in suzuki-miyaura cross-coupling reactions, this compound plays a crucial role in the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The efficacy and stability of “3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester” can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reactions typically require a palladium catalyst and a base . The reaction efficiency can be affected by the choice of these reaction conditions, as well as factors such as temperature and solvent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester typically involves the borylation of 3-Bromo-5-chlorothiophene. This can be achieved through a palladium-catalyzed reaction with bis(pinacolato)diboron under mild conditions. The reaction is generally carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions. These reactions involve the coupling of the boronic ester with various aryl or vinyl halides in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-5-chlorothiophene-2-boronic acid: Similar structure but lacks the pinacol ester group, making it less stable and less reactive in certain conditions.
Phenylboronic acid pinacol ester: Another boronic ester used in Suzuki-Miyaura coupling but with different reactivity and selectivity profiles.
Uniqueness
3-Bromo-5-chlorothiothiophene-2-boronic acid pinacol ester is unique due to its combination of bromine, chlorine, and boronic ester functionalities, which provide a versatile platform for various synthetic transformations. Its stability and reactivity make it particularly valuable in the synthesis of complex organic molecules .
Propriétés
IUPAC Name |
2-(3-bromo-5-chlorothiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BBrClO2S/c1-9(2)10(3,4)15-11(14-9)8-6(12)5-7(13)16-8/h5H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISTVOTWNOYFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(S2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BBrClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
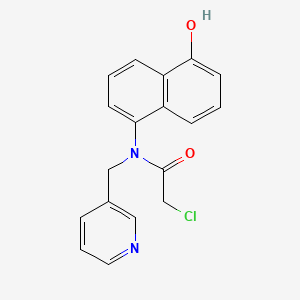
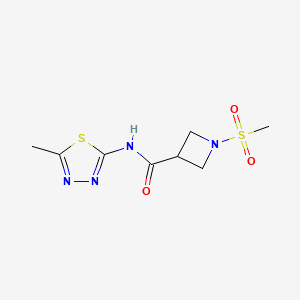
![4-(4-Ethyl-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2764183.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-benzylethanediamide](/img/structure/B2764185.png)
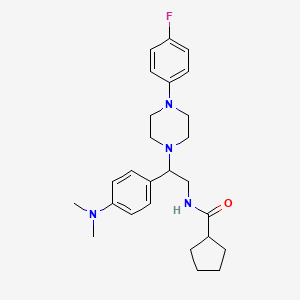
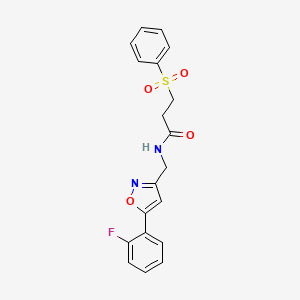
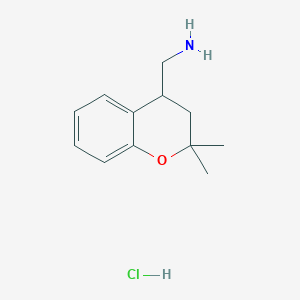
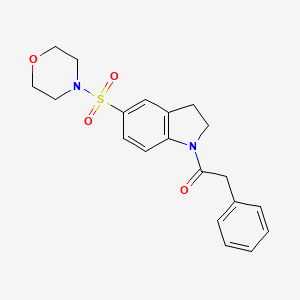
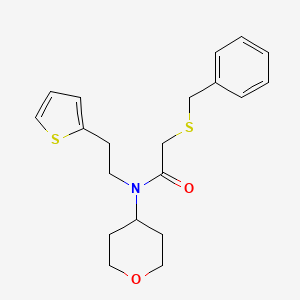
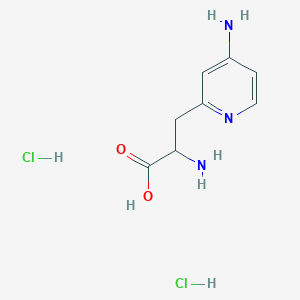
![N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2764201.png)
![3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2,5-dimethylfuran-3-carbonyl)piperidine](/img/structure/B2764202.png)

